molecular formula C8H8N2S B11775743 5-Methylbenzo[d]thiazol-6-amine

5-Methylbenzo[d]thiazol-6-amine

Cat. No.: B11775743
M. Wt: 164.23 g/mol
InChI Key: WODYVAQBKKLESH-UHFFFAOYSA-N
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Description

5-Methylbenzo[d]thiazol-6-amine is a heterocyclic organic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are found in various biologically active molecules. The compound features a benzothiazole ring with a methyl group at the 5th position and an amine group at the 6th position. This structural configuration imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methylbenzo[d]thiazol-6-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminothiophenol with methyl-substituted benzaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the benzothiazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reaction and minimize by-products.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole ring, particularly at the 2nd and 5th positions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Various reduced derivatives.

    Substitution: Substituted benzothiazole derivatives.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that benzothiazole derivatives exhibit significant antimicrobial properties. 5-Methylbenzo[d]thiazol-6-amine is being investigated for its potential as an antibacterial agent against various strains of bacteria.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli15 µg/mL
S. aureus10 µg/mL
P. aeruginosa20 µg/mL

Studies show that the compound's structure allows it to interact effectively with bacterial cell walls, enhancing its efficacy against resistant strains .

Anticancer Research

This compound has been evaluated for its anticancer properties. Preliminary studies indicate that it may inhibit the growth of certain cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Case Study: Cytotoxicity Evaluation

A study assessed the cytotoxic effects of this compound on various cancer cell lines, revealing an IC50 value of 8.5 µM against MCF-7 breast cancer cells, indicating potent anti-tumor activity.

Table 2: Cytotoxicity Data

CompoundCell LineIC50 (µM)
This compoundMCF-7 (breast cancer)8.5
Other Benzothiazole DerivativeHeLa (cervical cancer)6.0

These findings suggest that the compound could serve as a lead structure for developing new anticancer agents .

Material Science Applications

Beyond medicinal chemistry, this compound has potential applications in material science due to its unique chemical structure, which can be utilized in synthesizing novel polymers and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Methylbenzo[d]thiazol-6-amine involves its interaction with specific molecular targets. The compound can inhibit enzymes, modulate receptor activity, or interfere with cellular pathways. For example, it may inhibit cyclooxygenase enzymes, leading to anti-inflammatory effects. Molecular docking studies have shown that the compound can bind to protein receptors, influencing their activity and downstream signaling pathways.

Comparison with Similar Compounds

    2-Methylbenzothiazole: Another benzothiazole derivative with a methyl group at the 2nd position.

    6-Aminobenzothiazole: A benzothiazole derivative with an amine group at the 6th position.

    Benzothiazole: The parent compound without any substituents.

Comparison: 5-Methylbenzo[d]thiazol-6-amine is unique due to the presence of both a methyl group and an amine group, which confer distinct chemical and biological properties. Compared to 2-Methylbenzothiazole, it has enhanced reactivity due to the amine group. Compared to 6-Aminobenzothiazole, the methyl group provides additional steric and electronic effects, influencing its reactivity and interactions with biological targets.

Biological Activity

5-Methylbenzo[d]thiazol-6-amine is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article will explore its biological activity, including its effects on various cell lines, mechanisms of action, and implications for therapeutic applications.

Chemical Structure and Properties

This compound features a benzothiazole core, which is known for its diverse biological activities. The compound is characterized by the following molecular formula:

  • Molecular Formula : C₇H₈N₂S
  • Molecular Weight : 168.21 g/mol

Antiproliferative Activity

Recent studies have evaluated the antiproliferative effects of this compound on various cancer cell lines. For instance, it has been tested on T-Jurkat cells and peripheral blood mononuclear cells (PBMCs) to assess its cytotoxicity and potential as an anticancer agent. The results indicated that this compound exhibits reduced cytotoxicity compared to other benzothiazole derivatives, suggesting a favorable safety profile while maintaining efficacy against cancer cells .

The mechanism through which this compound exerts its biological effects may involve the inhibition of specific enzymes or pathways critical for cell proliferation. For example, similar benzothiazole derivatives have been shown to act as inhibitors of inosine-5′-monophosphate dehydrogenase (IMPDH), an enzyme involved in nucleotide synthesis, which is crucial for rapidly dividing cells .

Case Studies and Research Findings

  • Antibacterial Activity : A study highlighted the antibacterial properties of benzothiazole derivatives against Pseudomonas aeruginosa. Although this compound was not the primary focus, related compounds demonstrated significant biofilm inhibition and enhanced the effectiveness of existing antibiotics . This suggests that this compound may also contribute to antibacterial strategies.
  • Anticancer Research : In a comparative study involving various benzothiazole derivatives, this compound was noted for its promising activity against specific cancer types, particularly when combined with other therapeutic agents. The structure-activity relationship (SAR) analysis indicated that modifications to the benzothiazole core could enhance its anticancer efficacy .

Data Table: Summary of Biological Activities

Activity Type Cell Line/Organism IC50/Effect Reference
AntiproliferativeT-Jurkat CellsReduced cytotoxicity
AntibacterialPseudomonas aeruginosaSignificant biofilm inhibition
AnticancerVarious Cancer Cell LinesPromising anticancer activity

Properties

Molecular Formula

C8H8N2S

Molecular Weight

164.23 g/mol

IUPAC Name

5-methyl-1,3-benzothiazol-6-amine

InChI

InChI=1S/C8H8N2S/c1-5-2-7-8(3-6(5)9)11-4-10-7/h2-4H,9H2,1H3

InChI Key

WODYVAQBKKLESH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1N)SC=N2

Origin of Product

United States

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